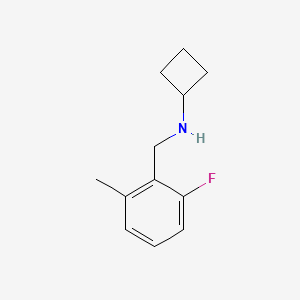

N-(2-Fluoro-6-methylbenzyl)cyclobutanamine

Description

Contextualization within Substituted Amine Chemistry

N-(2-Fluoro-6-methylbenzyl)cyclobutanamine belongs to the broad class of substituted amines. Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of alkyl or aryl groups attached to the nitrogen atom. As a secondary amine, this compound features two organic substituents bonded to the nitrogen, affording it specific chemical properties, such as moderate basicity and the ability to act as a nucleophile.

The structure is characterized by a cyclobutanamine moiety and a 2-fluoro-6-methylbenzyl group. The electronic properties of the amine are influenced by these substituents. The benzyl (B1604629) group, with its aromatic ring, can withdraw electron density, while the alkyl cyclobutane (B1203170) group is electron-donating. The presence of a fluorine atom and a methyl group on the benzene (B151609) ring further modulates the electronic environment of the molecule. Specifically, the fluorine atom, being highly electronegative, acts as an inductive electron-withdrawing group, while the methyl group is a weak electron-donating group. The ortho positioning of these groups relative to the benzyl carbon introduces steric and electronic effects that can influence the molecule's reactivity and conformational preferences.

Significance of Cyclobutane and Benzyl Amine Scaffolds in Organic Synthesis

Both cyclobutane and benzylamine (B48309) moieties are significant building blocks in organic synthesis and are found in a variety of biologically active molecules.

The cyclobutane ring is a four-membered carbocycle that has gained increasing attention in medicinal chemistry. nih.gov Its incorporation into molecular structures can impart unique conformational constraints and improve metabolic stability. nih.govnih.gov The puckered nature of the cyclobutane ring provides a three-dimensional scaffold that can be exploited to orient pharmacophoric groups in a specific spatial arrangement. nih.gov There are numerous examples of natural and synthetic compounds containing a cyclobutane ring that exhibit a wide range of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.netscipeople.ru

The benzylamine scaffold is a common feature in a vast number of pharmaceuticals and other biologically active compounds. The benzyl group can be readily introduced and, if necessary, removed under various reaction conditions, making it a versatile component in synthetic strategies. umich.edu The aromatic ring of the benzyl group can participate in various intermolecular interactions, including pi-stacking and hydrophobic interactions, which are often crucial for the binding of a molecule to its biological target. The substitution pattern on the aromatic ring, as seen with the fluoro and methyl groups in the target compound, allows for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity. A common and efficient method for the synthesis of N-benzyl amines is the reductive amination of an aldehyde with a primary amine. nih.gov

Scope and Objectives of the Academic Research Outline

The primary objective of this article is to provide a detailed and scientifically accurate overview of this compound, focusing exclusively on its chemical nature and the significance of its structural components. The scope is strictly limited to the chemical synthesis, properties, and the academic context of its constituent parts. This analysis will be based on established principles of organic chemistry and data from analogous structures, given the limited specific research on the title compound itself. The intention is to present a comprehensive chemical profile that can serve as a foundational reference for further academic and research endeavors.

Interactive Data Tables

Below are interactive tables summarizing key information for this compound and its constituent precursors.

| Property | Value |

|---|---|

| Molecular Formula | C12H16FN |

| Molecular Weight | 193.26 g/mol |

| CAS Number | 2162828-31-9 |

| Canonical SMILES | CC1=C(C=CC=C1F)CNCC2CC2 |

| InChI Key | Unavailable |

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 2-Fluoro-6-methylbenzaldehyde (B45663) | 117752-04-2 sigmaaldrich.com | C8H7FO | 138.14 g/mol sigmaaldrich.com |

| Cyclobutanamine | 2516-34-9 | C4H9N | 71.12 g/mol |

Detailed Research Findings

While specific research dedicated solely to this compound is not extensively available in the public domain, a significant body of research on its structural analogs provides a strong basis for understanding its chemical behavior and potential applications.

The synthesis of N-substituted benzylamines is a well-established area of organic chemistry. organic-chemistry.org A common and highly effective method for the preparation of compounds like this compound is reductive amination . This one-pot reaction typically involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. nih.gov In the context of the target molecule, this would involve the reaction of 2-fluoro-6-methylbenzaldehyde with cyclobutanamine in the presence of a suitable reducing agent. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives being common choices.

The biological activity of halogenated benzylamine derivatives has been a subject of considerable interest in medicinal chemistry. The introduction of a fluorine atom into a molecule can have profound effects on its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity. nih.gov The ortho-fluoro and ortho-methyl substitution pattern on the benzyl ring of the target compound is of particular interest. These substitutions can induce a specific conformational preference in the molecule, which may be crucial for its interaction with biological macromolecules.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-fluoro-6-methylphenyl)methyl]cyclobutanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c1-9-4-2-7-12(13)11(9)8-14-10-5-3-6-10/h2,4,7,10,14H,3,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGKNVNTGDAHHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)CNC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N 2 Fluoro 6 Methylbenzyl Cyclobutanamine

Retrosynthetic Analysis of N-(2-Fluoro-6-methylbenzyl)cyclobutanamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process guides the development of a logical and efficient forward synthesis.

Primary Disconnections and Key Precursors

The most logical and common disconnection for a secondary amine like this compound is the carbon-nitrogen (C-N) bond of the benzyl (B1604629) group. This disconnection strategy is central to many amine syntheses as it leads to two readily accessible precursor fragments.

This retrosynthetic step simplifies the target molecule into two key precursors:

2-Fluoro-6-methylbenzaldehyde (B45663): An aromatic aldehyde that provides the substituted benzyl portion of the final molecule.

Cyclobutanamine: The primary amine that incorporates the cyclobutane (B1203170) ring.

Alternatively, the disconnection can be made to yield 2-fluoro-6-methylbenzylamine (B1343865) and cyclobutanone (B123998). Both routes converge on the formation of an imine or iminium ion intermediate, which is subsequently reduced. The choice between these two pathways often depends on the commercial availability and reactivity of the precursors. Given that both 2-fluoro-6-methylbenzaldehyde and cyclobutanamine are listed in chemical supplier catalogs, the pathway involving these precursors is a viable starting point. sigmaaldrich.comchemscene.com

Strategic Considerations for Selective Introduction of Fluoro and Methyl Substituents

The synthesis of the key precursor, 2-fluoro-6-methylbenzaldehyde, requires careful strategic planning to ensure the correct placement of the fluorine and methyl groups on the aromatic ring. The ortho-relationship of the fluoro, methyl, and formyl groups presents a synthetic challenge.

A plausible synthetic route to 2-fluoro-6-methylbenzaldehyde could start from a simpler, commercially available substituted toluene (B28343) or fluorotoluene. For instance, synthesis could begin with 2-fluoro-6-chlorotoluene, which can undergo functional group transformations to introduce the aldehyde. The preparation of analogous compounds, such as 2-chloro-6-fluorobenzaldehyde, has been achieved through the oxidation of the corresponding substituted toluene. wikipedia.org This highlights a general strategy where the methyl group serves as a precursor to the aldehyde functionality.

Another approach involves the ortho-lithiation of a protected fluorotoluene derivative, followed by formylation. The directing effect of the substituents is crucial for achieving the desired regioselectivity. The synthesis of various substituted halobenzaldehydes often relies on classical methods such as the Gattermann or Vilsmeier-Haack reactions on appropriately substituted aromatic precursors.

Stereochemical Control in Retrosynthetic Pathways

In the specific case of this compound, the target molecule is achiral. Neither the cyclobutane ring nor the benzylic carbon are stereocenters. The cyclobutane ring is symmetrically substituted, and no new chiral centers are formed during the key C-N bond formation.

However, if the synthetic target were a substituted derivative with chiral centers, for example, on the cyclobutane ring, stereochemical control would become a critical consideration. The synthesis of stereochemically complex cyclobutane derivatives can be challenging due to the fluxional nature of the ring system. calstate.edu In such hypothetical cases, the retrosynthetic analysis would need to incorporate strategies for asymmetric synthesis, such as using chiral auxiliaries, asymmetric catalysts, or starting from a chiral pool of cyclobutane precursors.

Forward Synthesis Pathways to this compound

Based on the retrosynthetic analysis, the most direct and widely used method for constructing the target C-N bond is reductive amination.

Synthesis and Functionalization of the Cyclobutane Moiety

The availability of functionalized cyclobutane precursors is essential for the synthesis of the target molecule and its derivatives. Strained four-membered carbocyclic rings like cyclobutane are valuable synthetic tools. nih.gov Methodologies for synthesizing these moieties often begin with cycloaddition reactions. For instance, [2+2] cycloadditions between an appropriate olefin and a ketene (B1206846) can yield a cyclobutanone, which serves as a versatile intermediate. nih.gov

This cyclobutanone can then be subjected to various functionalization reactions. Reductive amination is a common method to introduce the required amine group, converting the ketone into cyclobutanamine. Alternatively, the ketone can be converted to an oxime, followed by reduction to the amine. These synthetic routes provide access to the cyclobutanamine core, ready for coupling with the benzyl component. calstate.edu Research has also focused on amide coupling reactions of cyclobutane carboxylic acids with amines to create trifunctional cyclobutane molecules. calstate.edu

| Starting Material | Key Transformation | Intermediate/Product | Reference |

| Olefin + Ketene | [2+2] Cycloaddition | Cyclobutanone | nih.gov |

| Cyclobutanone | Reductive Amination | Cyclobutanamine | calstate.edu |

| Cyclobutane Carboxylic Acid | Amide Coupling | Functionalized Cyclobutane Amide | calstate.edu |

| Bicyclo[1.1.0]butanes (BCBs) | Radical-mediated Ring-Opening | Polyfunctionalized Cyclobutanes | researchgate.net |

This interactive table summarizes key methods for synthesizing and functionalizing the cyclobutane ring.

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

In the synthesis of more complex analogs of this compound, which may contain additional reactive functional groups, orthogonal protecting group strategies are indispensable. nih.gov Orthogonality refers to the use of multiple protecting groups within a single molecule that can be removed under distinct chemical conditions without affecting the others. iris-biotech.de

For example, if a hydroxyl or carboxyl group were present on either the cyclobutane or benzyl ring, it would need to be protected during the nucleophilic substitution step to prevent unwanted side reactions. An amine might be protected with a base-labile Fluorenylmethoxycarbonyl (Fmoc) group, while a carboxylic acid is protected with an acid-labile tert-butyl (tBu) ester. iris-biotech.de This allows for the selective deprotection and subsequent reaction at specific sites in the molecule, providing a high degree of control in a multi-step synthesis. peptide.com

| Protecting Group | Functional Group Protected | Cleavage Conditions | Stability |

| tert-Butoxycarbonyl (Boc) | Amine | Strong Acid (e.g., TFA) | Stable to base, mild acid |

| Fluorenylmethoxycarbonyl (Fmoc) | Amine | Base (e.g., Piperidine) | Stable to acid |

| Benzyl (Bn) | Alcohol, Carboxylic Acid | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |

| tert-Butyl (tBu) | Alcohol, Carboxylic Acid | Strong Acid (e.g., TFA) | Stable to base, hydrogenolysis |

This interactive table lists common orthogonal protecting groups and their removal conditions.

Advanced Synthetic Techniques for Derivatization and Analog Generation

To explore the structure-activity relationship (SAR) of this compound, the generation of a diverse range of analogs is necessary. Advanced synthetic techniques facilitate the rapid and efficient creation of these derivatives.

Parallel Array Synthesis for Library Generation

Parallel array synthesis is a high-throughput technique used to generate large libraries of related compounds for screening. researchgate.net This methodology can be applied to produce a wide array of this compound analogs by systematically varying both the benzyl and cyclobutane components.

In this approach, a matrix of reactions is set up, for example, in a 96-well plate format. One axis of the matrix would consist of a diverse set of substituted benzyl halides (e.g., varying the position and nature of substituents on the aromatic ring), while the other axis would feature a collection of different cyclobutanamine derivatives (e.g., with substituents on the cyclobutane ring). By reacting each benzyl precursor with each cyclobutane precursor, a large and structurally diverse library of final compounds can be synthesized simultaneously. nih.gov

| Cyclobutanamine | 3-Methylcyclobutanamine | 3,3-Dimethylcyclobutanamine | |

| 2-Fluoro-6-methylbenzyl bromide | Compound A1 | Compound B1 | Compound C1 |

| 2,6-Difluorobenzyl bromide | Compound A2 | Compound B2 | Compound C2 |

| 2-Chloro-6-methylbenzyl bromide | Compound A3 | Compound B3 | Compound C3 |

This interactive table provides a conceptual example of a parallel synthesis array for generating analogs.

Applications of Metal-Catalyzed Coupling Reactions in Benzylamine (B48309) Synthesis

Modern synthetic organic chemistry offers powerful alternatives to classical nucleophilic substitution, particularly through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are highly effective for forming carbon-nitrogen bonds.

This reaction could be used to couple an aryl halide or triflate (e.g., 2-fluoro-6-methylbromobenzene) directly with cyclobutanamine. The process is catalyzed by a palladium complex, typically involving a phosphine (B1218219) ligand. This method often offers advantages in terms of substrate scope and functional group tolerance compared to traditional SN2 reactions. Furthermore, palladium-catalyzed C-H activation/arylation strategies have emerged as a powerful tool for the functionalization of C-H bonds, including those on a cyclobutane ring, offering novel pathways to complex analogs. nih.gov

| Method | Advantages | Disadvantages | Catalyst/Reagents |

| Nucleophilic Substitution | Simple procedure, readily available starting materials. | Can require harsh conditions, limited substrate scope. | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| Buchwald-Hartwig Amination | High functional group tolerance, milder conditions, broad substrate scope. | Catalyst can be expensive, requires inert atmosphere. | Palladium catalyst, phosphine ligand, base. |

| C-H Arylation | Direct functionalization of C-H bonds, atom economy. | Can have challenges with regioselectivity. | Palladium catalyst, directing group, oxidant. |

This interactive table compares metal-catalyzed coupling reactions with traditional nucleophilic substitution for benzylamine synthesis.

Reaction Mechanisms and Chemical Transformations Involving N 2 Fluoro 6 Methylbenzyl Cyclobutanamine and Its Analogues

Mechanistic Studies of Amine Reactivity

The reactivity of the amine group in N-(2-Fluoro-6-methylbenzyl)cyclobutanamine is central to its chemical profile. This section examines the nucleophilic nature of the amine nitrogen, the influence of the attached cyclobutane (B1203170) ring, and the electronic effects of the aromatic substituents.

Nucleophilic Properties and Electrophilic Interactions of the Amine Nitrogen

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in reactions with a variety of electrophiles. The reactivity of this secondary amine is influenced by both steric and electronic factors imposed by the cyclobutyl and the 2-fluoro-6-methylbenzyl groups. While the benzyl (B1604629) and cyclobutyl groups can create steric hindrance around the nitrogen, diminishing its reactivity compared to less substituted amines, the electronic properties also play a crucial role. For instance, in reactions like nucleophilic substitution, the amine acts as the nucleophile, attacking an electrophilic center. The rate of such reactions is sensitive to the electronic environment of the nitrogen atom.

| Factor | Influence on Nucleophilicity | Description |

|---|---|---|

| Lone Pair Availability | Increase | The primary determinant of the amine's ability to donate electrons to an electrophile. |

| Steric Hindrance | Decrease | The bulky cyclobutyl and substituted benzyl groups can physically obstruct the approach of electrophiles to the nitrogen atom. |

| Inductive Effects | Decrease | The alkyl groups (benzyl and cyclobutyl) are generally electron-donating, which should increase electron density on the nitrogen. However, their size contributes more significantly to steric hindrance. |

| Solvent Effects | Variable | Protic solvents can solvate the lone pair through hydrogen bonding, potentially reducing nucleophilicity compared to aprotic solvents. |

Influence of the Cyclobutane Ring Strain on Reaction Pathways

The cyclobutane ring is characterized by significant ring strain due to the deviation of its C-C-C bond angles (approximately 90°) from the ideal tetrahedral angle of 109.5°. This inherent instability, a combination of angle strain and torsional strain, makes the ring susceptible to reactions that lead to its opening, thereby releasing the stored energy. wikipedia.orglibretexts.orglibretexts.org This stored energy is a driving force for reactions that might not occur with less strained alkyl substituents. wikipedia.orglibretexts.org

Consequently, under certain reaction conditions, pathways involving the cleavage of the cyclobutane ring can compete with reactions centered on the amine or the aromatic ring. For example, catalytic hydrogenation, which typically reduces a benzyl group, might also induce the opening of the cyclobutane ring to form a butyl group, particularly under harsh conditions with catalysts like nickel or platinum. pharmaguideline.com The propensity for ring-opening highlights a unique aspect of the molecule's reactivity directly attributable to the strain energy of the cyclobutyl moiety.

| Cycloalkane | Total Strain Energy (kcal/mol) | Primary Sources of Strain |

|---|---|---|

| Cyclopropane | 27.5 | Angle Strain, Torsional Strain |

| Cyclobutane | 26.3 | Angle Strain, Torsional Strain libretexts.org |

| Cyclopentane (B165970) | 6.2 | Torsional Strain |

| Cyclohexane (B81311) | 0 | (Essentially Strain-Free in Chair Conformation) libretexts.org |

Impact of Fluoro and Methyl Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring toward electrophilic aromatic substitution (EAS) is modulated by the electronic properties of its substituents. minia.edu.egmasterorganicchemistry.com In this compound, the fluoro and methyl groups at the ortho positions to the benzyl carbon exert opposing electronic effects.

Methyl Group (-CH₃): As an alkyl group, it is an activating substituent. It donates electron density to the ring primarily through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene. It directs incoming electrophiles to the ortho and para positions. total-synthesis.com

Fluoro Group (-F): Halogens are generally deactivating substituents. Fluorine is highly electronegative and withdraws electron density from the ring through a strong inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the ring via a resonance effect (+R). For halogens, the inductive effect typically outweighs the resonance effect, making the ring less reactive than benzene. youtube.com Despite being deactivating, it still directs incoming electrophiles to the ortho and para positions.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -CH₃ (Methyl) | Electron-Donating (+I) | None | Activating | Ortho, Para |

| -F (Fluoro) | Electron-Withdrawing (-I) | Electron-Donating (+R) | Deactivating | Ortho, Para |

Oxidative Transformations of the Amine Moiety

The amine group is a primary site for oxidative metabolism and chemical oxidation, leading to a variety of transformation products. These processes can be broadly categorized as enzymatic and non-enzymatic pathways.

Enzymatic Oxidation Mechanisms (e.g., Cytochrome P450-mediated processes)

In biological systems, the primary enzymes responsible for the oxidative metabolism of amine-containing compounds are the Cytochrome P450 (CYP) monooxygenases. psu.eduresearchgate.netwalshmedicalmedia.com For a secondary amine like this compound, several CYP-mediated oxidative pathways are possible. nih.govmdpi.com

N-Dealkylation: This is a major metabolic pathway for many amines. washington.edu The mechanism can proceed via two main proposals: a Hydrogen Atom Transfer (HAT) or a Single Electron Transfer (SET). nih.govresearchgate.net In either case, the process involves oxidation at a carbon atom adjacent to the nitrogen.

De-benzylation: Oxidation at the benzylic carbon would form an unstable carbinolamine intermediate, which would then spontaneously decompose to yield 2-fluoro-6-methylbenzaldehyde (B45663) and cyclobutanamine .

De-cyclobutylation: Oxidation at the carbon of the cyclobutane ring attached to the nitrogen would similarly lead to an unstable intermediate that fragments into 2-fluoro-6-methylbenzylamine (B1343865) and cyclobutanone (B123998) .

N-Oxidation: Direct oxidation of the nitrogen atom itself can occur, forming an N-hydroxylamine . This can be a stable metabolite or can undergo further oxidation to a nitrone . This pathway is generally believed to involve an initial single electron transfer from the nitrogen's lone pair to the active oxygen species of the enzyme. washington.edu

Ring Expansion: A mechanism involving a single electron transfer (SET) from the amine nitrogen can generate an aminium radical cation. nih.govbeilstein-journals.orgprinceton.edunih.govthieme-connect.de In the case of N-cyclobutylamines, this intermediate can undergo ring opening or rearrangement. Studies on analogous N-cyclobutyl benzylamines have shown that this can lead to ring expansion, forming pyrrolidine-based products. nih.gov

| Oxidative Pathway | Key Intermediate | Potential Products |

|---|---|---|

| N-De-benzylation | Benzylic Carbinolamine | 2-Fluoro-6-methylbenzaldehyde, Cyclobutanamine |

| N-De-cyclobutylation | Cyclobutyl Carbinolamine | 2-Fluoro-6-methylbenzylamine, Cyclobutanone |

| N-Oxidation | N-Hydroxylamine | N-hydroxy-N-(2-fluoro-6-methylbenzyl)cyclobutanamine, Corresponding Nitrone |

| Ring Expansion | Aminium Radical Cation | Pyrrolidine (B122466) derivatives |

Non-Enzymatic Oxidation Products and Pathways

In a laboratory setting, this compound can be oxidized by various chemical reagents. A common transformation for secondary amines is the oxidation to an imine. This can be achieved using a range of catalysts and oxidants, often under an oxygen or air atmosphere. acs.orgresearchgate.net Photocatalytic methods using sensitizers like C70 have also been shown to be effective for the oxidation of secondary benzylamines to imines. nih.gov

The primary product of such an oxidation would be N-(2-fluoro-6-methylbenzylidene)cyclobutanamine . This imine can be a stable, isolable product. However, in the presence of water, particularly under acidic or basic conditions, the imine can undergo hydrolysis. This cleavage reaction would yield 2-fluoro-6-methylbenzaldehyde and cyclobutanamine , the same products observed in the enzymatic N-de-benzylation pathway.

| Reaction | Product | Subsequent Reaction | Final Products (after hydrolysis) |

|---|---|---|---|

| Chemical Oxidation | N-(2-fluoro-6-methylbenzylidene)cyclobutanamine (Imine) | Hydrolysis | 2-Fluoro-6-methylbenzaldehyde, Cyclobutanamine |

Rearrangement Reactions

The inherent strain of the cyclobutane ring and the electronic nature of the substituted benzyl group in this compound and its analogs make them susceptible to a variety of rearrangement reactions. These transformations can lead to significant alterations of the molecular framework, including ring expansion and intramolecular atom migrations.

Cyclobutane Ring-Opening and Expansion Mechanisms

While specific studies on the ring-opening and expansion of this compound are not extensively documented in publicly available literature, the behavior of analogous N-benzylcyclobutanamine systems under certain conditions can provide valuable insights. The high ring strain of the cyclobutane moiety (approximately 26 kcal/mol) is a primary driving force for such rearrangements.

Under acidic or thermal conditions, N-arylmethylcyclobutanamines can potentially undergo ring expansion to form five-membered rings, such as pyrrolidine derivatives. This transformation would likely proceed through a Wagner-Meerwein type rearrangement. The mechanism would be initiated by the formation of a carbocation adjacent to the cyclobutane ring, which could be facilitated by the departure of a leaving group or by protonation of the nitrogen followed by a concerted or stepwise process. The subsequent 1,2-shift of a carbon-carbon bond from the cyclobutane ring to the electron-deficient center would alleviate ring strain and result in the expanded pyrrolidine ring. The substitution pattern on the aromatic ring, such as the fluorine and methyl groups in this compound, would be expected to influence the stability of any carbocationic intermediates and thus the facility of the rearrangement.

Photochemical conditions can also induce ring-opening reactions in cyclobutane systems. For analogous compounds, UV irradiation could lead to a [2+2] cycloreversion, potentially cleaving the cyclobutane ring to form acyclic structures. The specific outcome would depend on the energy of the incident light and the electronic properties of the molecule.

Intramolecular Rearrangements Involving Nitrogen and Aromatic Moieties

The presence of a benzylic amine sets the stage for potential intramolecular rearrangements involving the nitrogen and the aromatic ring, particularly under basic conditions. Two classical named reactions, the Stevens rearrangement and the Sommelet-Hauser rearrangement, are pertinent to consider for analogs of this compound.

The Stevens rearrangement is a researchgate.netrsc.org-sigmatropic shift that typically occurs from a quaternary ammonium (B1175870) salt ylide. For an analog of the target compound, this would first require quaternization of the secondary amine, for example, by reaction with an alkyl halide, followed by treatment with a strong base to form an ylide. The subsequent migration of the benzyl group from the nitrogen to the adjacent carbon of the other N-alkyl group would yield a rearranged tertiary amine. The reaction is known to proceed with retention of configuration at the migrating center.

The Sommelet-Hauser rearrangement , a rsc.org-sigmatropic shift, is a competing process for benzylic quaternary ammonium salts. This rearrangement involves the migration of the benzyl group to the ortho position of the aromatic ring. The presence of a methyl group at one of the ortho positions in this compound would direct this rearrangement to the other available ortho carbon. This reaction proceeds through a concerted, pericyclic mechanism. The choice between the Stevens and Sommelet-Hauser pathways is often influenced by reaction temperature and the nature of the base employed.

Derivatization Reactions for Chemical Functionalization

The secondary amine in this compound is a key functional handle for a variety of derivatization reactions, allowing for the introduction of diverse functional groups and the exploration of its chemical space.

Acylation and Sulfonylation of the Secondary Amine

The nucleophilic secondary amine readily undergoes acylation and sulfonylation reactions with appropriate electrophiles.

Acylation with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) yields the corresponding amides. These reactions are typically high-yielding and provide a straightforward method for introducing a wide range of acyl groups. The steric hindrance provided by the ortho-methyl group on the benzyl ring might slightly decrease the reaction rate compared to unhindered secondary amines, potentially requiring slightly more forcing conditions.

Sulfonylation with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base, leads to the formation of stable sulfonamides. The synthesis of sulfonamides from secondary amines is a well-established transformation. The steric hindrance around the nitrogen atom in this compound could present a challenge, potentially leading to slower reaction rates. However, various methods have been developed for the sulfonylation of sterically hindered amines, which could be applicable.

| Reagent Class | Example Reagent | Product Type |

| Acyl Halide | Acetyl Chloride | Amide |

| Acid Anhydride | Acetic Anhydride | Amide |

| Sulfonyl Halide | p-Toluenesulfonyl Chloride | Sulfonamide |

Formation and Reactivity of Iminium and Nitrone Intermediates

The secondary amine of this compound can be transiently converted into reactive intermediates such as iminium ions and nitrones, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Iminium ions can be generated from the secondary amine by reaction with an aldehyde or ketone under acidic conditions, or through oxidation. These electrophilic species are susceptible to attack by a wide range of nucleophiles. For instance, intramolecular cyclization reactions can occur if a suitable nucleophilic moiety is present elsewhere in the molecule. The reactivity of the iminium ion derived from this compound would be influenced by the steric and electronic properties of both the cyclobutyl and the substituted benzyl groups.

Nitrones are 1,3-dipoles that can be formed by the oxidation of N,N-disubstituted hydroxylamines, which in turn can be prepared from the corresponding secondary amine. Alternatively, direct oxidation of secondary amines to nitrones can sometimes be achieved using specific oxidizing agents like peroxy acids. These nitrone intermediates are highly valuable in synthesis, particularly in [3+2] cycloaddition reactions with alkenes to form isoxazolidine (B1194047) rings. The stereochemical outcome of such cycloadditions is often highly controlled. The specific structure of the nitrone derived from this compound would be a C-cyclobutyl-N-(2-fluoro-6-methylbenzyl) nitrone, and its reactivity in cycloaddition reactions would be a subject of interest for constructing complex heterocyclic systems.

| Intermediate | Formation Method | Key Reactivity |

| Iminium Ion | Reaction with carbonyls (acidic), Oxidation | Nucleophilic addition, Cyclization |

| Nitrone | Oxidation of corresponding hydroxylamine | [3+2] Cycloaddition |

Computational and Theoretical Investigations of N 2 Fluoro 6 Methylbenzyl Cyclobutanamine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a powerful lens through which to examine the intrinsic properties of N-(2-Fluoro-6-methylbenzyl)cyclobutanamine at the atomic and subatomic levels. These methods, rooted in the fundamental principles of quantum mechanics, provide a detailed understanding of the molecule's electronic structure, stability, and reactivity. By solving approximations of the Schrödinger equation, QM methods can predict a wide range of molecular properties without the need for empirical data.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules like this compound. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is generally less computationally intensive than other high-level QM methods, allowing for the study of larger and more complex systems.

For this compound, DFT calculations, often employing hybrid functionals such as B3LYP, are utilized to optimize the molecular geometry and predict various electronic properties. nih.govdntb.gov.ua These studies can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule in its ground state.

Furthermore, DFT is instrumental in understanding the reactivity of the molecule through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally suggests higher reactivity.

DFT also enables the calculation of various reactivity descriptors, such as the Fukui function, which helps in identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting intermolecular interactions. mdpi.com

Ab Initio Calculations for Conformational Analysis and Energetics

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, provide a highly accurate means of exploring the conformational landscape and energetics of this compound. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), offer a rigorous treatment of electron correlation, leading to very reliable results, albeit at a higher computational cost compared to DFT.

Conformational analysis using ab initio methods involves systematically rotating the molecule's single bonds to identify all possible stable conformations (local minima on the potential energy surface). For each conformation, the calculations provide a precise energy value, allowing for the determination of the most stable conformer—the one with the lowest energy. This information is critical for understanding the molecule's preferred shape and how its structure might influence its interactions with other molecules.

The relative energies of different conformers, as well as the energy barriers for converting between them, can be accurately calculated. This provides a detailed picture of the molecule's flexibility and the dynamics of its conformational changes.

Transition State Modeling for Reaction Mechanism Elucidation

Understanding the mechanisms of chemical reactions involving this compound is crucial for predicting its chemical behavior. Ab initio and DFT methods are employed to model the transition states of potential reactions. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products.

By locating and characterizing the transition state on the potential energy surface, researchers can determine the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. nih.gov This information is vital for predicting reaction rates and understanding the feasibility of a particular reaction pathway.

These computational models can also provide detailed geometric information about the transition state structure, offering insights into the specific atomic rearrangements that occur during the reaction. This level of detail is often difficult to obtain through experimental methods alone and is invaluable for elucidating complex reaction mechanisms.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanical methods provide a highly detailed description of electronic structure, they are computationally expensive for studying the dynamic behavior of molecules over longer timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a complementary approach, enabling the investigation of the conformational dynamics and interactions of this compound in a simulated environment.

Force Field Parameterization for this compound

Molecular mechanics methods rely on a simplified, classical mechanics-based model of a molecule, where atoms are treated as spheres and bonds as springs. The potential energy of the system is described by a set of equations known as a force field. A force field consists of parameters that define the energy associated with bond stretching, angle bending, torsional rotation, and non-bonded interactions (van der Waals and electrostatic).

For a novel molecule like this compound, a crucial first step is the development or validation of a suitable force field. nih.gov This process, known as parameterization, involves deriving the force field parameters from a combination of high-level QM calculations and experimental data. biorxiv.org For instance, partial atomic charges can be derived from QM calculations to accurately model the electrostatic interactions. mdpi.com Bond stretching and angle bending parameters can be fitted to match the equilibrium geometry and vibrational frequencies obtained from QM calculations or experimental spectroscopy. Dihedral angle parameters, which govern the rotational energy profiles of single bonds, are often parameterized by fitting to the potential energy surfaces calculated using QM methods. nih.gov Commonly used force fields for small molecules include the General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF). nih.govmdpi.com

Conformational Analysis and Conformational Landscape Mapping

Once a reliable force field is established, Molecular Dynamics (MD) simulations can be performed. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule's trajectory to be followed over time. researchgate.net This provides a dynamic picture of the molecule's behavior, including its conformational changes.

MD simulations are particularly powerful for exploring the conformational landscape of this compound. By simulating the molecule over nanoseconds or even microseconds, a wide range of accessible conformations can be sampled. The resulting trajectory can be analyzed to identify the most populated conformational states and the pathways for transitions between them. This provides a more comprehensive understanding of the molecule's flexibility and dynamics than static QM calculations alone. The results of these simulations can be visualized as a conformational landscape map, where low-energy regions correspond to stable conformations and the paths between them represent conformational transitions. This detailed understanding of the dynamic behavior of this compound is essential for predicting its interactions in a biological or chemical system. researchgate.net

Lack of Specific Research Data for this compound Prevents In-Depth Computational Analysis

A thorough investigation into the computational and theoretical properties of the chemical compound this compound reveals a significant absence of specific, publicly available research. While the fields of computational chemistry and cheminformatics have seen broad advancements in predictive modeling and data analysis, these methodologies have not been specifically applied to this compound in any indexed scholarly literature. Consequently, a detailed analysis as outlined, focusing exclusively on this compound, cannot be constructed based on current scientific publications.

The intended article structure, centered on predictive modeling of molecular interactions, topological descriptors, and machine learning applications for synthetic accessibility and reactivity, presupposes the existence of dedicated research on this molecule. However, searches of chemical and computational databases have yielded no studies that would provide the necessary data for such an analysis.

General principles of computational chemistry and cheminformatics are well-established. For instance, machine learning models, such as support vector machines and neural networks, are increasingly used to predict the synthetic accessibility of novel compounds. nih.govresearchgate.net These models are trained on large datasets of known reactions and molecules to learn the complex rules governing chemical synthesis. nih.govnih.gov Similarly, machine learning is being applied to predict the outcomes and reactivity of chemical reactions, offering a powerful tool for synthetic planning. rjptonline.orgresearchgate.netnih.govrsc.org These predictive tools can accelerate the discovery and development of new chemical entities. rsc.org

In the context of this compound, one could hypothetically apply these general computational methods. For example, its structure could be used to calculate various topological descriptors, which are numerical representations of molecular structure used in quantitative structure-activity relationship (QSAR) studies. These descriptors could then be fed into machine learning algorithms to predict properties like bioavailability or toxicity. Similarly, its synthetic accessibility could be scored using established algorithms that analyze its structural complexity and the availability of potential starting materials.

However, without specific studies on this compound, any such discussion would be purely speculative and would not constitute the "thorough, informative, and scientifically accurate content" based on "detailed research findings" that was requested. The generation of data tables and in-depth analysis requires concrete results from computational experiments or database entries, none of which are available for this specific compound.

Therefore, while the framework for such a computational investigation exists within the broader field of chemistry, the specific subject of this compound remains unexplored in the scientific literature, making it impossible to generate the requested article with the required level of detail and scientific rigor.

Future Directions and Emerging Research Avenues for N 2 Fluoro 6 Methylbenzyl Cyclobutanamine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of N-(2-Fluoro-6-methylbenzyl)cyclobutanamine will likely pivot towards greener and more efficient methodologies, moving away from traditional, multi-step procedures that may involve hazardous reagents and generate significant waste. Research in this area could focus on novel catalytic systems and energy-efficient reaction conditions.

One promising avenue is the development of one-pot reductive amination protocols. These methods could utilize non-precious metal catalysts to directly couple 2-fluoro-6-methylbenzaldehyde (B45663) with cyclobutanamine. The exploration of photocatalyzed reactions, where visible light is used to drive the chemical transformation, represents another sustainable approach. google.com Such a strategy could offer high selectivity under mild conditions, minimizing the formation of byproducts.

Microwave-assisted organic synthesis is another area ripe for exploration. nih.gov This technique has the potential to dramatically accelerate the reaction between 2-fluoro-6-methylbenzyl halides and cyclobutanamine, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.

| Potential Sustainable Synthetic Route | Key Features | Anticipated Advantages |

| Photocatalyzed Reductive Amination | Use of a photosensitizer and a mild reducing agent under visible light irradiation. | High functional group tolerance, mild reaction conditions, reduced waste. |

| Continuous-Flow Synthesis | Pumping reagents through a heated or irradiated microreactor. | Enhanced safety, precise control, easy scalability, improved yield. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. | Rapid reaction times, increased yields, potential for solvent-free conditions. |

Advancements in Spectroscopic and Analytical Characterization

A thorough understanding of the structural and electronic properties of this compound necessitates the application of advanced spectroscopic and analytical techniques. While standard techniques provide basic characterization, emerging methods can offer deeper insights.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful tool for characterizing fluorinated molecules. rsc.orgnih.gov Future research should leverage advanced ¹⁹F NMR experiments, such as two-dimensional ¹H-¹⁹F correlation spectroscopy, to unambiguously assign the fluorine signal and probe through-space interactions between the fluorine atom and the protons of the cyclobutane (B1203170) ring. researchgate.net This could provide valuable information about the molecule's preferred conformation in solution.

High-resolution mass spectrometry (HRMS) coupled with techniques like ion mobility-mass spectrometry (IM-MS) could provide not only precise mass determination but also information about the molecule's three-dimensional shape and collision cross-section. This data would be invaluable for confirming its identity and purity. azooptics.com

Raman spectroscopy offers a complementary vibrational signature to infrared (IR) spectroscopy. kaibangchem.com Investigating the Raman spectrum of this compound could help to elucidate the vibrational modes associated with the strained cyclobutane ring and the C-F bond, providing a more complete picture of its molecular structure. kaibangchem.com

| Advanced Spectroscopic Technique | Information Gained | Potential Significance |

| 2D ¹H-¹⁹F Correlation NMR | Through-bond and through-space correlations between protons and the fluorine atom. | Elucidation of molecular conformation and intramolecular interactions. |

| Ion Mobility-Mass Spectrometry | Determination of collision cross-section and gas-phase conformation. | Unambiguous identification and differentiation from potential isomers. |

| Raman Spectroscopy | Characterization of key vibrational modes, including the C-F bond and cyclobutane ring. | Deeper understanding of the molecule's vibrational and structural properties. |

Integration of Advanced Computational Modeling with Experimental Data

The synergy between computational chemistry and experimental data is crucial for a comprehensive understanding of molecular systems. nih.gov For this compound, computational modeling can provide predictive insights that guide experimental work.

Density Functional Theory (DFT) calculations can be employed to predict spectroscopic properties, such as ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net Comparing these predicted values with experimental data can aid in the structural confirmation of the synthesized compound. acs.org Furthermore, computational methods can model the molecule's conformational landscape, identifying the lowest energy structures and the barriers to conformational change.

Quantum chemical calculations can also be used to investigate the electronic properties of the molecule. emerginginvestigators.org For instance, mapping the electrostatic potential surface can reveal regions of positive and negative charge, offering clues about potential intermolecular interactions. nih.gov The impact of the fluorine and methyl substituents on the aromatic ring's electron density can be quantified, which is critical for understanding its reactivity and potential interactions with biological targets. nih.gov

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in different solvent environments, providing insights into its solvation and dynamic properties. This integration of theoretical predictions with empirical observations will undoubtedly accelerate the exploration of this compound's chemical space.

| Computational Method | Predicted Properties | Experimental Correlation |

| Density Functional Theory (DFT) | NMR chemical shifts, vibrational frequencies, optimized geometry. | ¹H, ¹³C, ¹⁹F NMR spectra; IR and Raman spectra; X-ray crystallography. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond critical points, electron density distribution. | Understanding the nature of chemical bonds and non-covalent interactions. |

| Molecular Dynamics (MD) Simulations | Solvation free energy, conformational dynamics in solution. | Solubility studies, dynamic NMR experiments. |

Exploration of Structure-Function Relationships within Chemical Biology Contexts

The unique combination of a cyclobutane ring and a substituted fluoro-benzyl group suggests that this compound could be a valuable probe in chemical biology. The cyclobutane moiety is a rigid scaffold that can orient substituents in well-defined spatial arrangements, while the fluorinated benzyl (B1604629) group can engage in various non-covalent interactions. nih.gov

Future research could involve the synthesis of a library of analogues to explore structure-activity relationships (SAR). youtube.com Systematic modifications of the substitution pattern on the aromatic ring or the cyclobutane core would allow for a detailed investigation of how these changes affect biological activity. nih.gov For example, altering the position of the fluorine atom or replacing the methyl group with other substituents could have a profound impact on the molecule's properties and its interactions with biomolecules. youtube.com

The fluorine atom, with its high electronegativity and ability to form hydrogen bonds, could play a crucial role in binding to biological targets such as enzymes or receptors. nih.gov Exploring how this specific substitution pattern influences binding affinity and selectivity would be a key area of investigation. The metabolic stability of the compound, often enhanced by the presence of a C-F bond, would also be an important aspect to study in a chemical biology context. acs.org

Ultimately, the goal would be to identify the key structural features of this compound that are responsible for any observed biological effects. This knowledge could then be used to design more potent and selective molecular probes or therapeutic leads.

| Structural Feature | Potential Role in Biological Context | Method of Investigation |

| Cyclobutane Ring | Rigid scaffold for presenting substituents. | Synthesis and biological evaluation of analogues with different ring sizes or substitutions. |

| 2-Fluoro-6-methylbenzyl Group | Modulation of electronic properties, metabolic stability, and binding interactions. | Comparative studies with non-fluorinated or differently substituted analogues. |

| N-H Amine | Potential for hydrogen bonding and salt bridge formation. | Site-directed mutagenesis of target proteins; pH-dependent binding assays. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Fluoro-6-methylbenzyl)cyclobutanamine, and how can reaction yields be optimized?

- Methodological Answer : A two-step synthesis approach is commonly employed for structurally similar cyclobutanamine derivatives. For example, N-benzyl-N-(furan-2-ylmethyl)cyclobutanamine was synthesized via alkylation of a secondary amine precursor followed by cyclization, achieving a 60% yield over two steps . Key optimization strategies include:

- Temperature Control : Maintaining low temperatures during alkylation to minimize side reactions.

- Catalyst Selection : Using triethylamine as a base to enhance nucleophilicity.

- Purification : Employing column chromatography (e.g., 1:4 EtOAc:hexanes) and monitoring via TLC (Rf = 0.75 for similar compounds) .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Utilize a combination of spectroscopic techniques:

- 1H NMR : Analyze aromatic protons (δ 7.2–7.4 ppm for benzyl groups), cyclobutane protons (δ 1.6–2.1 ppm), and fluorine coupling patterns (e.g., splitting due to ortho-fluoro substituents) .

- 13C NMR : Identify carbonyl or aromatic carbons (δ 120–140 ppm) and cyclobutane carbons (δ 20–35 ppm).

- Mass Spectrometry : Confirm molecular weight (expected ~235 g/mol for C13H17FN) via high-resolution MS.

Q. What safety protocols are critical when handling fluorinated benzylamines like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of volatile intermediates.

- Waste Disposal : Segregate fluorinated waste for specialized treatment, as fluorinated compounds may resist biodegradation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The 6-methyl group on the benzyl ring hinders approach to the reaction center, requiring bulky catalysts (e.g., Pd(OAc)₂ with P(t-Bu)₃ ligands) to stabilize transition states.

- Electronic Effects : The electron-withdrawing fluorine atom at the 2-position deactivates the aromatic ring, reducing electrophilicity. Computational studies (DFT) can map charge distribution to predict regioselectivity .

Q. What analytical challenges arise in distinguishing positional isomers of fluorinated benzylamines, and how can they be resolved?

- Methodological Answer :

- Chromatographic Separation : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve isomers.

- 2D NMR : Employ NOESY or COSY to correlate spatial proximity of substituents (e.g., fluorine vs. methyl groups) .

- Isotopic Labeling : Synthesize deuterated analogs to track substitution patterns via MS/MS fragmentation .

Q. What computational methods are effective in modeling the conformational flexibility of the cyclobutane ring in this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ring puckering dynamics in solvents (e.g., chloroform) using AMBER or CHARMM force fields.

- Torsional Angle Analysis : Calculate energy barriers for ring inversion via Gaussian-based DFT (B3LYP/6-31G*) .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.